(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid;hydrochloride
Description
The compound (2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride is a substituted proline derivative characterized by stereospecific substitutions at the 4- and 1-positions of the pyrrolidine ring. The ethyl group at C4 and the methyl group at N1 introduce steric and electronic modifications compared to natural proline. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
4-ethyl-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-7(8(10)11)9(2)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
SLOHNCKVHLZACR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N(C1)C)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Chiral Dihydro-Pyrrole Precursors
Catalytic hydrogenation of enantiopure dihydro-pyrrole derivatives is a widely used method to retain stereochemistry. For example, hydrogenation of (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole using 10% wet Pd/C and acetic acid yields (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine with >99% enantiomeric excess (ee). Subsequent hydrolysis of the methoxycarbonyl group with LiOH in THF/water produces the free carboxylic acid.
Critical Parameters :
| Step | Reagents/Conditions | Yield | ee |
|---|---|---|---|
| Hydrogenation | 10% wet Pd/C, MeOH, acetic acid | 100% | >99% |
| Hydrolysis | LiOH, THF/H₂O, 25°C, 12 h | 100% | 100% |
Alkylation of Pyrrolidine Precursors
Introducing the ethyl group at the 4-position can be achieved via nucleophilic substitution. For example, tosylating the 4-hydroxy group of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with p-toluenesulfonyl chloride, followed by displacement with ethyl magnesium bromide, yields the ethyl-substituted derivative.
Procedure Highlights :
- Tosylation :
- Ethyl Introduction :
Hydrolysis and Salt Formation
The final step involves converting the carboxylic acid to the hydrochloride salt. This is typically achieved by dissolving the acid in ethanol/HCl and evaporating the solvent.
Example Protocol :
- Dissolve the carboxylic acid in ethanol.
- Add 2–3 equivalents of HCl (1M aqueous).
- Stir at 25°C for 1 h, then concentrate under reduced pressure.
Stereochemical Control and Challenges
Achieving the (2S,4R) configuration requires careful selection of chiral starting materials or catalysts. For example, catalytic hydrogenation of a dihydro-pyrrole with a chiral catalyst (e.g., M1/M2) prevents racemization at C4. In contrast, standard hydrogenation of non-chiral precursors often yields racemic mixtures.
Comparison of Methods :
| Method | Stereochemical Outcome | Scalability | Yield |
|---|---|---|---|
| Chiral Hydrogenation | (2S,4R) retained | High | >90% |
| Tosylation/Alkylation | Depends on precursor stereochemistry | Moderate | 60–80% |
| Biocatalysis | High enantioselectivity | Moderate | 70–90% |
Analytical Characterization
Key characterization data include:
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Ethyl-1-methylproline Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride has been investigated for its biological activities, particularly in the following areas:
Anticancer Properties
Recent studies have highlighted its potential against various cancer cell lines. For instance, in vitro assays involving A549 human lung adenocarcinoma cells showed that derivatives of this compound exhibited significant cytotoxicity.
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (2S,4R)-4-Ethyl-1-methyl-pyrrolidine | A549 | 64% | |
| Cisplatin (control) | A549 | 78% |
Antibacterial Activity
While primarily focused on anticancer activity, some derivatives have shown moderate antibacterial effects against Gram-positive bacteria. However, extensive characterization for antibacterial activity remains limited.
Protein Interaction Studies
The compound's unique stereochemistry allows it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate protein activity, stability, and function, making it a useful tool in biochemical research.
Drug Discovery
(2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride is being explored in the context of targeted protein degradation strategies such as PROTACs (Proteolysis Targeting Chimeras). These small molecules are designed to induce the degradation of specific proteins involved in disease processes.
Case Study 1: Anticancer Activity Assessment
A study evaluated the efficacy of (2S,4R)-4-ethyl-1-methyl-pyrrolidine derivatives against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting potential for further development as anticancer agents.
Case Study 2: Targeted Protein Degradation
Research published on the application of small molecules for inducing targeted protein degradation highlighted the role of (2S,4R)-4-ethyl-1-methyl-pyrrolidine derivatives in enhancing the specificity and efficacy of PROTACs in degrading BRD4 proteins implicated in cancer progression.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Ethyl-1-methylproline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into specific binding sites, thereby modulating the activity of the target protein. This can lead to changes in protein stability, folding, and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
(2S,4R)-4-Fluoropyrrolidine-2-Carboxylic Acid Hydrochloride (CAS 60604-36-6)
- Structural Differences : Fluorine at C4 replaces the ethyl group, reducing steric bulk but increasing electronegativity.
- Synthesis : Prepared via acidic hydrolysis of di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate in acetonitrile and HCl .
- Applications : Used in positron emission tomography (PET) imaging agents due to fluorine-18 isotope compatibility .
- Key Data: Property Value Molecular formula C₅H₈ClFNO₂ Molecular weight 183.58 g/mol Purity >95% (HPLC)
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride (CAS 58281-80-4)
- Structural Differences : Methyl ester at C2-carboxyl and fluorine at C3.
- Applications: Intermediate for fluorinated amino acid derivatives in drug discovery .
Hydroxy-Substituted Analogs
(2S,4R)-4-Hydroxy-Pyrrolidine-2-Carboxylic Acid Hydrochloride (L-β-Homohydroxyproline Hydrochloride)
- Structural Differences : Hydroxyl group at C4 instead of ethyl.
- Properties: Enhanced hydrogen-bonding capacity due to the hydroxyl group, influencing crystal packing (e.g., polar/nonpolar bilayer stacking in analogs) .
- Applications : Inhibitor of glycosidases and disaccharidases, with relevance in metabolic disorder therapeutics .
Methyl (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylate Hydrochloride (CAS 89771-43-7)
Amino-Substituted Analogs
(2S,4R)-4-(Dimethylamino)Pyrrolidine-2-Carboxylic Acid Dihydrochloride
Aryl/Alkyl-Substituted Analogs
(2S,4R)-4-(4-Bromobenzyl)Pyrrolidine-2-Carboxylic Acid Hydrochloride (CAS 1049734-21-5)
- Structural Differences : 4-Bromobenzyl substituent at C4.
- Applications : Intermediate in kinase inhibitor synthesis .
(2S,4R)-4-(3-Iodobenzyl)Pyrrolidine-2-Carboxylic Acid Hydrochloride (CAS 1049744-33-3)
Comparative Analysis Table
Research Findings and Trends
- Stereochemical Impact : The (2S,4R) configuration is critical for bioactivity, as seen in glycosidase inhibitors (e.g., hydroxyproline derivatives) .
- Hydrogen Bonding: Hydroxyl and amino substituents enhance intermolecular interactions in crystal lattices, influencing solubility and stability .
- Synthetic Flexibility : Halogenated and aryl-substituted analogs are preferred for radiolabeling and targeted drug design .
Biological Activity
(2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride, also known by its CAS number 2880-73-1, is a chiral proline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
- Molecular Formula : C8H16ClNO2
- Molecular Weight : 193.67 g/mol
- IUPAC Name : 4-ethyl-1-methylpyrrolidine-2-carboxylic acid; hydrochloride
- CAS Number : 2880-73-1
The synthesis of (2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride typically involves diastereoselective methods that introduce ethyl and methyl groups onto the proline ring. The compound's unique stereochemistry allows it to interact with specific molecular targets, modulating the activity of enzymes or receptors involved in various biological processes .
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2S,4R)-4-Ethyl-1-methyl-pyrrolidine-2-carboxylic acid; hydrochloride. It has been evaluated against various cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, in vitro assays involving A549 human lung adenocarcinoma cells showed that compounds derived from similar pyrrolidine structures exhibited significant anticancer activity .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (2S,4R)-4-Ethyl-1-methyl-pyrrolidine | A549 | 64% | |
| Cisplatin (control) | A549 | 78% |
This data suggests that while (2S,4R)-4-Ethyl-1-methyl-pyrrolidine has some cytotoxic effects, it may not be as potent as established chemotherapeutics like cisplatin.
Antibacterial Activity
The compound has also been studied for its antibacterial properties. Although primarily focused on anticancer activity, some derivatives have shown moderate antibacterial effects against Gram-positive bacteria. However, (2S,4R)-4-Ethyl-1-methyl-pyrrolidine itself has not been extensively characterized for antibacterial activity in the literature .
Case Studies
In one notable study, the compound's derivatives were synthesized and tested for their effects on cancer cell viability. The results indicated that structural modifications could enhance or reduce biological activity significantly. For example, certain substitutions on the pyrrolidine ring improved anticancer efficacy compared to the parent compound .
Q & A
Q. What are the optimized synthetic routes for (2S,4R)-4-ethyl-1-methyl-pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be validated?
Methodology :
- Synthesis : Start with a chiral pyrrolidine scaffold. Introduce the ethyl group at the 4-position via alkylation using ethyl halides under basic conditions. Protect the carboxylic acid as a methyl ester to prevent side reactions during methylation at the 1-position. Deprotection with hydrochloric acid yields the hydrochloride salt .
- Purity Validation : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>98%). Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) to detect byproducts like diastereomers or unreacted starting materials .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) at 37°C, followed by UV-Vis spectroscopy or LC-MS quantification. Note that the hydrochloride salt improves aqueous solubility compared to the free base .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products (e.g., ester hydrolysis, oxidation) via LC-MS. Use Arrhenius modeling to predict shelf life under standard storage conditions .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the (2S,4R) configuration?
Methodology :
- NMR : Use H-H NOESY to confirm spatial proximity between the 4-ethyl group and the 2-carboxylic acid, which validates the trans configuration.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to unambiguously assign stereochemistry .
Advanced Research Questions
Q. How does the stereochemical arrangement ((2S,4R)) influence biological activity in receptor-binding studies?
Methodology :
- Comparative Studies : Synthesize all four stereoisomers and test their affinity for target receptors (e.g., GABA, NMDA) via radioligand binding assays. The (2S,4R) isomer may show enhanced activity due to optimal spatial alignment with hydrophobic pockets in the receptor .
- Molecular Dynamics Simulations : Model the compound’s interaction with receptors using software like Schrödinger or AutoDock. Focus on hydrogen bonding (carboxylic acid group) and hydrophobic interactions (ethyl group) .
Q. What strategies resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?
Methodology :
- In Vitro/In Vivo Correlation (IVIVC) : Compare metabolic stability in hepatocyte assays with bioavailability studies in rodent models. Use compartmental modeling (e.g., PK-Sim) to identify discrepancies caused by transporter-mediated efflux or first-pass metabolism .
- Isotope Labeling : Synthesize a C-labeled analog to track metabolic pathways via LC-MS/MS, distinguishing between oxidation (CYP450-mediated) and conjugation (UGT-mediated) .
Q. How can researchers design enantioselective catalytic systems for large-scale synthesis of this compound?
Methodology :
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric hydrogenation of pyrrolidine precursors. Optimize reaction conditions (pressure, solvent) to achieve >90% enantiomeric excess .
- Process Intensification : Implement continuous-flow reactors to enhance heat/mass transfer and reduce racemization. Monitor reaction progress in real-time using inline FTIR .
Handling Data Contradictions
- Example : Discrepancies in solubility data across studies may arise from polymorphic forms or residual solvents. Use powder X-ray diffraction (PXRD) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content .
- Theoretical Frameworks : Apply the QbD (Quality by Design) approach to define a design space for synthesis, linking critical parameters (e.g., pH, temperature) to output quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
